molecular formula C27H32N4O2 B2394092 4-[1-(2-Azaperhydroepinyl-2-oxoethyl)benzimidazol-2-yl]-1-(2,6-dimethylphenyl) pyrrolidin-2-one CAS No. 915188-58-8

4-[1-(2-Azaperhydroepinyl-2-oxoethyl)benzimidazol-2-yl]-1-(2,6-dimethylphenyl) pyrrolidin-2-one

Cat. No. B2394092
CAS RN: 915188-58-8
M. Wt: 444.579
InChI Key: RUDYBEAVSGOTBV-UHFFFAOYSA-N
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Description

4-[1-(2-Azaperhydroepinyl-2-oxoethyl)benzimidazol-2-yl]-1-(2,6-dimethylphenyl) pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H32N4O2 and its molecular weight is 444.579. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Agents

A study on pyrrole analogs highlights the synthesis of various compounds, including 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs and derived oxadiazoles and azines, showing promising anti-tubercular activity. The molecular docking into InhA enzyme models supports the potential of these compounds as antimycobacterial agents, revealing vital interactions and binding conformations (Joshi et al., 2017).

Novel Bicyclic Systems

The condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes led to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. This process demonstrates a method for synthesizing complex bicyclic systems with potential biological activities, as predicted by PASS (Kharchenko et al., 2008).

Synthesis of Thermally Stable Polyimides

The synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing triaryl imidazole pendant groups has been explored. These polyimides demonstrate excellent solubility in aprotic polar solvents and high thermal stability, making them suitable for high-performance materials applications (Ghaemy & Alizadeh, 2009).

Advanced Polyimide Materials

Research on novel polyimides derived from aromatic dianhydride and various diamines has led to the development of materials with outstanding mechanical properties and thermal stability. These findings contribute to the advancement of materials science, particularly in the creation of durable and thermally resistant polymers (Wang et al., 2006).

Cyclopropane Derivatives and Cytotoxicity

The study of dimethyl substituted benzimidazoles and their synthesis demonstrates the influence of methyl group substituents on the cytotoxicity of benzimidazolequinones. These findings offer insights into the design of compounds with reduced cytotoxic effects, which is crucial for developing safer pharmaceuticals (Hehir et al., 2008).

properties

IUPAC Name

4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2/c1-19-10-9-11-20(2)26(19)31-17-21(16-24(31)32)27-28-22-12-5-6-13-23(22)30(27)18-25(33)29-14-7-3-4-8-15-29/h5-6,9-13,21H,3-4,7-8,14-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDYBEAVSGOTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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